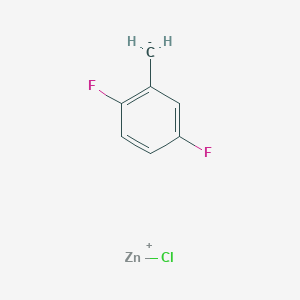

2 5-Difluorobenzylzinc chloride

描述

Contextualization of Organozinc Chemistry within Modern Synthetic Methodologies

Organozinc reagents have a rich history, dating back to their discovery by Edward Frankland in 1848. organic-chemistry.org For a considerable period, their more reactive counterparts, such as Grignard and organolithium reagents, overshadowed them. wikipedia.org However, the milder reactivity of organozinc compounds, which was once seen as a drawback, has become one of their greatest strengths. This moderate reactivity imparts a high degree of functional group tolerance, allowing for their use in complex molecular settings without the need for extensive protecting group strategies. organic-chemistry.orgnih.gov

The resurgence of interest in organozinc chemistry has been significantly propelled by the development of powerful transition-metal-catalyzed cross-coupling reactions, most notably the Negishi coupling. wikipedia.org This reaction, which typically employs a palladium or nickel catalyst, facilitates the formation of carbon-carbon bonds between an organozinc species and an organic halide. wikipedia.org The versatility of the Negishi coupling allows for the connection of sp³, sp², and sp hybridized carbon atoms, making it a powerful tool for molecular construction. wikipedia.org

Significance of Fluorinated Aromatic Moieties in Chemical Synthesis

The incorporation of fluorine atoms into organic molecules can have a profound impact on their physical, chemical, and biological properties. In medicinal chemistry, the introduction of fluorine can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity and bioavailability. chemimpex.com These beneficial effects have led to a surge in the development of synthetic methods for the introduction of fluorinated motifs.

Difluorinated aromatic systems, such as the 2,5-difluorobenzyl moiety, are of particular interest. The two fluorine atoms can significantly alter the electronic properties of the aromatic ring, influencing its reactivity and interactions with other molecules. The unique properties imparted by these fluorine atoms make difluorinated compounds valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. wikipedia.org

Historical Development and Evolution of Benzylzinc Reagents Research

The synthesis and application of benzylzinc reagents have been a subject of ongoing research. The direct insertion of zinc metal into benzylic halides is a common method for their preparation. However, this process can be sluggish and may require elevated temperatures. A significant advancement in this area was the discovery that the addition of lithium chloride (LiCl) can greatly facilitate the zinc insertion into benzylic chlorides, allowing the reaction to proceed smoothly at room temperature. researchgate.net This methodological improvement has made a wide range of functionalized benzylzinc chlorides readily accessible.

The reactivity of benzylzinc reagents in cross-coupling reactions has been extensively explored. They serve as effective nucleophiles in palladium-catalyzed Negishi couplings to form diarylmethanes, a structural motif present in numerous biologically active compounds. The functional group tolerance of both the benzylzinc reagent and the coupling partner is a key advantage of this methodology.

Properties of 2,5-Difluorobenzyl chloride

The precursor to 2,5-Difluorobenzylzinc chloride is 2,5-Difluorobenzyl chloride. Its properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₇H₅ClF₂ |

| Molecular Weight | 162.56 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 74 °C at 20 mmHg |

| Density | 1.33 g/mL |

| Refractive Index | n20/D 1.49 |

This data is compiled from various chemical suppliers. nih.govd-nb.info

Detailed Research Findings

While specific research focusing exclusively on the synthesis and reactivity of 2,5-Difluorobenzylzinc chloride is not extensively documented in publicly available literature, its preparation and reactivity can be inferred from established general methods for functionalized benzylzinc reagents.

The synthesis of 2,5-Difluorobenzylzinc chloride would be expected to proceed via the direct insertion of activated zinc, facilitated by the presence of lithium chloride, into 2,5-difluorobenzyl chloride in an aprotic solvent such as tetrahydrofuran (B95107) (THF).

Once formed, 2,5-Difluorobenzylzinc chloride would be a valuable intermediate in Negishi cross-coupling reactions. For instance, its reaction with a variety of aryl halides in the presence of a palladium catalyst, such as those derived from Pd(OAc)₂ and a suitable phosphine (B1218219) ligand (e.g., SPhos or XPhos), would be expected to yield the corresponding 2,5-difluoro-substituted diarylmethanes. The reaction conditions would likely be mild, proceeding at or near room temperature.

An illustrative example of the utility of a similar functionalized benzylzinc reagent is the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Felbinac. In this synthesis, 4-phenylbenzylzinc chloride is coupled with ethyl chloroformate in the presence of a palladium catalyst to afford the corresponding ethyl ester, which is subsequently hydrolyzed to the final drug molecule. This highlights the potential of benzylzinc reagents in the efficient construction of medicinally relevant scaffolds.

Structure

3D Structure of Parent

属性

IUPAC Name |

chlorozinc(1+);1,4-difluoro-2-methanidylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2.ClH.Zn/c1-5-4-6(8)2-3-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAHNIMYAJUQSNU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=C(C=CC(=C1)F)F.Cl[Zn+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30401480 | |

| Record name | 2,5-Difluorobenzylzinc chloride solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312692-89-0 | |

| Record name | 2,5-Difluorobenzylzinc chloride solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for the Preparation and Isolation of 2,5 Difluorobenzylzinc Chloride

Direct Oxidative Insertion Strategies of Zinc into C-X Bonds

The direct reaction of metallic zinc with an organic halide represents the most straightforward route to organozinc reagents. This method involves the oxidative addition of zinc into the carbon-halogen bond of a precursor, typically 2,5-difluorobenzyl chloride or bromide. The success of this approach is highly dependent on the reactivity of the zinc metal and the reaction conditions.

Activation Protocols for Zinc Metal in Organozinc Reagent Synthesis

Commercially available zinc powder often exhibits low reactivity due to a passivating layer of zinc oxide on its surface. Consequently, various activation methods are employed to enhance its reactivity for the synthesis of organozinc reagents. wikipedia.org

One of the most effective methods for activating zinc is the "Rieke Zinc," which is a highly reactive, finely divided form of zinc metal. uni-muenchen.de It is typically prepared by the reduction of a zinc salt, such as zinc chloride (ZnCl₂), with a potent reducing agent like lithium naphthalenide. uni-muenchen.de This process generates a highly porous and active form of zinc that readily undergoes oxidative addition with a variety of organic halides, including those that are typically unreactive with standard zinc dust. uni-muenchen.denih.gov The reactivity of Rieke Zinc can be influenced by the specific preparation method, including the choice of reducing agent and the presence of residual salts from its synthesis. uni-muenchen.de

Other chemical activation methods involve treating zinc dust with reagents that can etch the passivating oxide layer. Common activators include 1,2-dibromoethane (B42909) and trimethylsilyl (B98337) chloride. wikipedia.org The reaction of these activators with zinc generates small amounts of soluble zinc salts in situ, which helps to clean the metal surface and facilitate the oxidative insertion.

A comparison of common zinc activation methods is presented in Table 1.

Table 1: Common Activation Protocols for Zinc Metal

| Activation Method | Reagents | Description |

|---|---|---|

| Rieke Zinc | ZnCl₂, Lithium Naphthalenide | Reduction of a zinc salt to produce a highly reactive, finely divided zinc powder. uni-muenchen.de |

| Chemical Etching | 1,2-Dibromoethane, Trimethylsilyl Chloride | Treatment of zinc dust with etching agents to remove the passivating oxide layer. wikipedia.org |

| LiCl-Mediated | LiCl | Addition of lithium chloride to the reaction mixture to facilitate the dissolution of the formed organozinc species. acs.orgnih.gov |

Halogen-Zinc Exchange Methodologies for Benzylic Systems

The direct insertion of activated zinc into the carbon-halogen bond of a benzylic halide, such as 2,5-difluorobenzyl chloride, is a common method for the preparation of the corresponding organozinc reagent. acs.org Benzylic halides are generally more reactive than aryl halides in oxidative addition reactions due to the weaker C-X bond and the stability of the resulting benzylic organometallic species.

The reaction is typically carried out by stirring the benzylic halide with activated zinc powder in an ethereal solvent like tetrahydrofuran (B95107) (THF). acs.orgbeilstein-journals.org For benzylic chlorides, the reaction may require slightly elevated temperatures to proceed at a reasonable rate. acs.org The use of more reactive benzylic bromides can often allow for milder reaction conditions.

A general representation of the direct insertion of zinc into 2,5-difluorobenzyl chloride is shown below:

This reaction provides a direct and atom-economical route to 2,5-difluorobenzylzinc chloride, avoiding the need for pre-formation of highly reactive and often less functional group tolerant organolithium or Grignard reagents.

Influence of Additives (e.g., LiCl) on Reaction Efficiency and Scope

The addition of lithium chloride (LiCl) to the reaction mixture has a profound and beneficial effect on the direct synthesis of organozinc reagents. acs.orgnih.govcore.ac.uk The presence of LiCl significantly accelerates the rate of zinc insertion into organic halides and broadens the scope of compatible functional groups. acs.orgbeilstein-journals.orgresearchgate.net

The primary role of LiCl is to solubilize the organozinc halide as it forms on the surface of the zinc metal. core.ac.ukacademie-sciences.fr In the absence of LiCl, the newly formed organozinc species can remain adsorbed on the metal surface, effectively passivating it and preventing further reaction. LiCl breaks up the polymeric aggregates of the organozinc halide, forming a soluble complex of the type RZnCl·LiCl. acs.org This process continuously exposes fresh zinc surface for reaction, leading to higher yields and shorter reaction times.

The beneficial effects of LiCl have been demonstrated in the preparation of a wide range of functionalized benzylic zinc chlorides, allowing for the presence of sensitive functional groups such as esters, ketones, and cyanides, which would not be tolerated by more reactive organometallic reagents. acs.orgnih.gov

Table 2: Effect of LiCl on the Synthesis of Benzylic Zinc Chlorides

| Benzylic Chloride | Conditions | Reaction Time | Yield of Zinc Reagent |

|---|---|---|---|

| 2-Chlorobenzyl chloride | Zn dust, THF, 25 °C | 2 h | ~99% (with LiCl) beilstein-journals.org |

| 3,4,5-Trimethoxybenzyl chloride | Zn dust, THF, 25 °C | 3 h | 78% (with LiCl) acs.org |

Transmetalation Routes for 2,5-Difluorobenzylzinc Chloride Synthesis

An alternative to the direct oxidative insertion of zinc is the transmetalation of a more reactive organometallic precursor with a zinc salt. This two-step approach involves the initial preparation of an organolithium or organomagnesium compound, followed by its reaction with a zinc halide, typically ZnCl₂.

From Organolithium Precursors

The preparation of 2,5-difluorobenzylzinc chloride can be envisioned through the generation of 2,5-difluorobenzyllithium, followed by transmetalation with ZnCl₂. The organolithium precursor can be prepared by the reaction of 2,5-difluorobenzyl chloride with a strong lithium-based reducing agent, such as lithium metal or a lithium areneide.

However, the high reactivity of benzylic lithium compounds can lead to side reactions, such as Wurtz-type homocoupling. Therefore, these reactions are often carried out at very low temperatures to minimize these undesired pathways. Once the organolithium reagent is formed, its addition to a solution of anhydrous ZnCl₂ in THF would yield the desired 2,5-difluorobenzylzinc chloride.

From Organomagnesium Precursors

A more common and often more practical transmetalation route involves the use of Grignard reagents. The synthesis would begin with the preparation of 2,5-difluorobenzylmagnesium chloride by reacting 2,5-difluorobenzyl chloride with magnesium turnings in an ethereal solvent like THF. nih.gov The use of highly reactive Rieke magnesium can be advantageous for the preparation of benzylic Grignard reagents, as it allows for lower reaction temperatures, which can suppress the formation of homocoupled byproducts.

Once the Grignard reagent is formed, it is then transmetalated with a stoichiometric amount of anhydrous ZnCl₂. nih.gov This reaction is typically fast and exothermic, and it results in the formation of the more functional group tolerant 2,5-difluorobenzylzinc chloride and magnesium chloride.

This method is particularly useful when the starting material is a benzylic chloride, as the direct insertion of zinc can sometimes be sluggish. core.ac.uk The in situ trapping of the initially formed Grignard reagent with ZnCl₂ can be a highly effective strategy for the preparation of functionalized benzylic zinc reagents. nih.gov

Solvent Effects and Reaction Medium Optimization in 2,5-Difluorobenzylzinc Chloride Preparation

Polar aprotic solvents have been shown to accelerate the formation of organozinc reagents. nih.gov Solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are frequently employed. THF is a widely used solvent due to its ability to solvate the organozinc species effectively. nih.gov The use of more polar solvents like DMF or DMSO can further enhance the rate of oxidative addition of the zinc metal to the benzyl (B1604629) chloride. nih.gov

A significant advancement in the preparation of benzylic zinc chlorides has been the use of lithium chloride (LiCl) as an additive. nih.govacs.org LiCl has been found to facilitate the zinc insertion, leading to faster and more complete reactions, often at milder conditions. acs.org The presence of LiCl helps to break up the passivating layer on the zinc surface and solubilizes the forming organozinc species, preventing their precipitation and deactivation. nih.gov This is particularly beneficial for the synthesis of functionalized benzylzinc reagents. acs.org The reaction is typically carried out using zinc dust, which provides a high surface area for the reaction. acs.orgnih.gov

The choice of the starting halide can also play a role. While benzyl chlorides are commonly used, the corresponding bromides can also be employed, sometimes requiring different optimization of reaction conditions. nih.gov The reaction temperature is another critical parameter, with many preparations of benzylic zinc chlorides being successfully carried out at room temperature (around 25 °C). acs.orgrsc.org

A summary of typical reaction conditions for the preparation of substituted benzylzinc chlorides, which can be adapted for 2,5-difluorobenzylzinc chloride, is presented in Table 1.

| Parameter | Typical Conditions | Rationale |

| Solvent | Tetrahydrofuran (THF) | Good solvating properties for organozinc compounds. |

| Additive | Lithium Chloride (LiCl) | Facilitates zinc insertion and solubilizes the product. nih.govacs.org |

| Zinc Source | Zinc Dust | High surface area for efficient reaction. acs.orgnih.gov |

| Temperature | Room Temperature (~25 °C) | Allows for mild reaction conditions for many substrates. acs.orgrsc.org |

| Starting Material | 2,5-Difluorobenzyl chloride | The corresponding halide precursor. |

Analytical Methodologies for Compound Verification and Purity Assessment

The accurate characterization and purity determination of 2,5-difluorobenzylzinc chloride are essential for its effective use in subsequent synthetic applications. A combination of spectroscopic, chromatographic, and titrimetric methods is typically employed for this purpose.

Spectroscopic Techniques for Structural Assignment

Spectroscopic methods are indispensable for confirming the structure of the newly formed organozinc compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of 2,5-difluorobenzylzinc chloride. In the ¹H NMR spectrum, the benzylic protons (CH₂) would exhibit a characteristic chemical shift, typically appearing as a singlet. The aromatic protons would show a complex splitting pattern due to fluorine-hydrogen coupling. For comparison, the benzylic protons of benzyl chloride appear around 4.5-4.6 ppm in CDCl₃. chemicalbook.com The chemical shifts for the aromatic protons of 2,5-difluorobenzyl chloride would be influenced by the fluorine substituents. In ¹³C NMR, the benzylic carbon would have a distinct chemical shift. The aromatic carbons would show signals with splitting due to carbon-fluorine coupling, providing further structural confirmation. The ¹³C NMR spectrum of benzyl chloride shows the benzylic carbon at approximately 46.3 ppm and the aromatic carbons in the range of 128-138 ppm. chemicalbook.com The expected NMR data for 2,5-difluorobenzylzinc chloride would be analogous, with adjustments due to the fluorine atoms and the zinc moiety.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For organozinc compounds, which can be sensitive, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used, often after derivatization to enhance volatility and stability. nih.govnih.gov The mass spectrum would be expected to show a molecular ion peak corresponding to 2,5-difluorobenzylzinc chloride, with a characteristic isotopic pattern for the zinc and chlorine atoms. Fragmentation patterns would likely involve the loss of the zinc chloride moiety and cleavage of the benzyl group.

Chromatographic and Titrimetric Methods for Purity and Concentration Determination

Chromatographic Techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are valuable for assessing the purity of 2,5-difluorobenzylzinc chloride and for monitoring the progress of its formation.

Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for separating and identifying volatile components in a reaction mixture. nih.govmdpi.com For the analysis of organozinc compounds, which may have limited volatility or thermal stability, derivatization might be necessary. mdpi.com A typical GC analysis would involve a specific column (e.g., a DB-5MS column) and temperature program to separate the desired product from starting materials and byproducts. mdpi.com The retention time of the compound is a key identifier. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is another effective method for purity assessment, especially for less volatile or thermally sensitive compounds. orgsyn.org A suitable stationary phase (e.g., a C18 column) and mobile phase would be selected to achieve good separation. The purity is determined by comparing the peak area of the product to the total area of all peaks in the chromatogram.

Titrimetric Methods: Titration is a classical and reliable method for determining the concentration of the prepared organozinc reagent in solution.

Iodometric Titration: A widely used method for quantifying organozinc reagents is iodometric titration. orgsyn.orgresearchgate.net The procedure involves reacting an aliquot of the organozinc solution with a standardized solution of iodine in an appropriate solvent like THF. orgsyn.org The organozinc compound reacts with iodine, and the endpoint is detected by the disappearance of the brown color of iodine, indicating its complete consumption. orgsyn.org This method is straightforward and provides an accurate measure of the active organozinc species in the solution.

A summary of the analytical methods is provided in Table 2.

| Analytical Technique | Purpose | Key Parameters/Observations |

| ¹H NMR | Structural Confirmation | Chemical shifts and coupling patterns of benzylic and aromatic protons. |

| ¹³C NMR | Structural Confirmation | Chemical shifts of benzylic and aromatic carbons, C-F coupling. |

| Mass Spectrometry | Molecular Weight & Structure | Molecular ion peak with isotopic pattern, fragmentation pattern. |

| Gas Chromatography | Purity Assessment | Retention time, separation from impurities. nih.govmdpi.com |

| HPLC | Purity Assessment | Retention time, peak purity. orgsyn.org |

| Iodometric Titration | Concentration Determination | Volume of standard iodine solution consumed to reach the endpoint. orgsyn.orgresearchgate.net |

Mechanistic Investigations of 2,5 Difluorobenzylzinc Chloride Reactivity

Fundamental Reaction Pathways of Organozinc Reagents as Nucleophiles

Organozinc reagents, such as 2,5-Difluorobenzylzinc chloride, primarily function as nucleophiles in a variety of carbon-carbon bond-forming reactions. fiveable.me Their reactivity stems from the polar carbon-zinc bond, which imparts carbanionic character to the organic moiety. wikipedia.org This nucleophilicity allows them to participate in several fundamental reaction pathways:

Cross-Coupling Reactions: A dominant pathway for organozinc reagents is their participation in transition metal-catalyzed cross-coupling reactions, most notably the Negishi coupling. organic-chemistry.orgwikipedia.org In this process, the organozinc reagent undergoes transmetalation with a palladium or nickel catalyst, which has already undergone oxidative addition with an organic halide. wikipedia.orgyoutube.com Subsequent reductive elimination from the resulting diorganometallic complex yields the cross-coupled product and regenerates the active catalyst. youtube.com

Addition to Carbonyls and Imines: Organozinc reagents can add to the electrophilic carbon of carbonyl compounds (aldehydes and ketones) and imines. libretexts.org This reaction, often facilitated by the Lewis acidic nature of the zinc center which activates the electrophile, leads to the formation of alcohols and amines, respectively. libretexts.orgnih.gov The Barbier reaction is a notable example where the organozinc reagent is generated in situ in the presence of the carbonyl substrate. wikipedia.orglibretexts.org

Conjugate Addition: In the presence of a suitable catalyst, organozinc reagents can undergo 1,4-addition (conjugate addition) to α,β-unsaturated carbonyl compounds. This pathway is particularly useful for constructing new carbon-carbon bonds at the β-position of the unsaturated system.

The general reactivity of organozinc reagents is often compared to that of Grignard and organolithium reagents; however, organozincs are typically less reactive, which provides them with greater functional group tolerance and chemoselectivity. wikipedia.org

Role of the Zinc Center in Facilitating Carbon-Carbon Bond Formation

The zinc center plays a multifaceted and crucial role in the reactivity of organozinc reagents, directly influencing the facility of carbon-carbon bond formation. acs.org The nature of the zinc-carbon bond and the coordination environment around the zinc atom are key determinants of the reagent's behavior.

The zinc atom in organozinc compounds like 2,5-Difluorobenzylzinc chloride possesses empty, low-lying p-orbitals, which makes them amenable to transmetalation with various transition metals, a key step in cross-coupling reactions. nih.govacs.org This process involves the transfer of the organic group from zinc to the transition metal catalyst, typically palladium or nickel. nih.gov

Furthermore, the Lewis acidity of the zinc center can be influential. nih.gov While dialkylzinc compounds are generally weak Lewis acids, the heteroleptic organozinc halides (RZnX) can exhibit more pronounced Lewis acidity. libretexts.org This property allows the zinc center to coordinate to the oxygen or nitrogen atom of electrophiles like aldehydes, ketones, or imines, thereby activating them towards nucleophilic attack by the organic group of the organozinc reagent. libretexts.orgnih.gov

The structure of the zinc reagent in solution, which can exist as monomers, dimers, or higher-order aggregates, also impacts its reactivity. The Schlenk equilibrium, which describes the disproportionation of RZnX into R₂Zn and ZnX₂, is a critical consideration. wikipedia.org The formation of more reactive dialkylzinc species or the involvement of zincate complexes, formed by the addition of salts, can significantly alter the reaction pathway and efficiency. researchgate.net

Ligand Effects on Reactivity and Selectivity in 2,5-Difluorobenzylzinc Chloride Transformations

In transition metal-catalyzed reactions involving 2,5-Difluorobenzylzinc chloride, the ligands coordinated to the metal center exert profound control over both reactivity and selectivity. wikipedia.org The choice of ligand can influence the rate of key elementary steps in the catalytic cycle, such as oxidative addition and reductive elimination, and can also dictate the stereochemical outcome of the reaction.

N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. acs.org The strong σ-donating ability of NHCs forms a robust bond with the palladium center, leading to highly active and stable catalysts. PEPPSI (Pyridine-Enhanced Precatalyst Preparation, Stabilization, and Initiation) type precatalysts featuring bulky NHC ligands have demonstrated significant success in various cross-coupling reactions. acs.org

In addition to the ligands on the transition metal catalyst, the coordination of solvent molecules or additives to the zinc center can also be considered a "ligand effect." These interactions can modulate the nucleophilicity and aggregation state of the organozinc reagent, thereby influencing its reactivity. uni-due.de For instance, the presence of lithium chloride (LiCl) is known to break up organozinc aggregates, leading to more reactive monomeric species. illinois.edunih.gov

Solvent Effects and Reaction Medium Influence on Reaction Mechanisms

The formation of organozinc reagents from zinc metal and organic halides is itself highly sensitive to the solvent. nih.gov Initially, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF) were found to be essential for efficient reagent formation. nih.gov Subsequent research has shown that these polar solvents accelerate the oxidative addition of the organic halide to the zinc surface. nih.govnih.gov In contrast, in less polar solvents like tetrahydrofuran (B95107) (THF), the addition of salts such as lithium chloride is often necessary to facilitate the solubilization of the organozinc species from the metal surface. nih.govacs.org

In the context of cross-coupling reactions, the polarity of the solvent can affect the rate of transmetalation. For example, with diphenylzinc, only one aryl group readily transmetalates in THF, whereas more polar solvents can facilitate the transfer of the second group. illinois.edu The use of co-solvents can also be beneficial. For example, the addition of hexafluoroisopropanol as a co-solvent has been shown to enhance the catalytic activity of boronic acids in Friedel-Crafts reactions of benzylic alcohols. researchgate.net

The development of mechanochemical methods offers an alternative to traditional solution-phase synthesis. nih.gov These solvent-free or low-solvent techniques can enable the in situ generation of organozinc reagents and their subsequent participation in reactions like the Negishi coupling, often with improved functional group tolerance and without the need for inert atmosphere conditions. nih.gov

Table 1: Influence of Activating Agents and Solvents on Organozinc Reagent Formation

| Activating Agent/Solvent | Mechanistic Role | Reference |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | Accelerate oxidative addition of the organohalide to the zinc surface. | nih.govnih.gov |

| Lithium Chloride (LiCl) in THF | Accelerates the solubilization of organozinc intermediates from the zinc surface. | nih.govacs.org |

| Trimethylsilyl (B98337) chloride (TMSCl) | Accelerates the solubilization of organozinc surface intermediates. | nih.govacs.org |

| Mechanochemistry | Allows for in situ generation of organozinc species without the need for dry solvents. | nih.gov |

Stereochemical Outcomes and Mechanistic Rationalization in Reactions Involving 2,5-Difluorobenzylzinc Chloride

Reactions involving benzylic organometallic reagents, such as 2,5-Difluorobenzylzinc chloride, can often proceed with high stereoselectivity, particularly in cross-coupling reactions with chiral substrates or in the presence of chiral ligands. The stereochemical outcome provides valuable insight into the reaction mechanism.

In palladium-catalyzed Negishi cross-coupling reactions, the stereochemistry of the product is often determined at the transmetalation and reductive elimination steps. For couplings involving secondary alkylzinc reagents, it has been observed that rearrangement of the alkyl group is typically not observed, indicating a well-controlled reaction pathway. acs.org Highly diastereoselective cross-couplings of cycloalkylzinc reagents have been reported, consistently yielding the thermodynamically most stable stereoisomer. acs.org This remote stereocontrol has been investigated through NMR studies and density functional theory (DFT) calculations, leading to detailed mechanistic proposals. acs.org

For enantioselective reactions, chiral ligands are employed to create a chiral environment around the metal center. In the case of nickel-catalyzed asymmetric cross-couplings of racemic propargylic halides, a radical-chain mechanism has been proposed to account for the stereoconvergent outcome. illinois.edu This involves a single-electron transfer (SET) process to generate a nickel(II) species, which then undergoes transmetalation. The resulting aryl nickel(II) complex combines with an alkyl radical, followed by reductive elimination to give the product. illinois.edu

The catalytic enantioselective alkylation of aldehydes with diorganozinc reagents has been extensively studied. libretexts.org In the absence of a catalyst, the addition is slow. However, with a suitable chiral catalyst, the reaction proceeds rapidly and with high enantiomeric excess. wikipedia.orglibretexts.org

Kinetic and Thermodynamic Aspects of 2,5-Difluorobenzylzinc Chloride Mediated Transformations

A thorough understanding of the kinetic and thermodynamic parameters governing reactions of 2,5-Difluorobenzylzinc chloride is essential for reaction optimization and for elucidating the operative mechanism.

The formation of organozinc reagents itself involves a heterogeneous reaction, and kinetic studies have revealed the presence of an induction period, particularly in solvents like THF. nih.gov This induction period is associated with the removal of a passivating oxide layer from the zinc surface. nih.gov Fluorescence microscopy has been a powerful tool to study the kinetics of the formation of surface-bound intermediates and their subsequent solubilization. nih.govacs.org

The stability of the organozinc reagent is a key thermodynamic consideration. The formation of homo-coupling products during the preparation of benzylic zinc reagents is more pronounced when the corresponding benzylic radical is more stable. core.ac.uk The equilibrium between the heteroleptic RZnX and the homoleptic R₂Zn and ZnX₂ (the Schlenk equilibrium) is another important thermodynamic aspect that influences the nature and reactivity of the organozinc species in solution. researchgate.netdntb.gov.ua

Synthetic Utility and Transformative Applications of 2,5 Difluorobenzylzinc Chloride in Organic Chemistry

Carbon-Carbon Bond Forming Reactions

The primary application of 2,5-difluorobenzylzinc chloride lies in its ability to form new carbon-carbon bonds with a variety of carbon-based electrophiles. This reactivity is most effectively harnessed through transition metal catalysis, which enables the coupling of the benzylzinc reagent with aryl, vinyl, and alkyl halides or triflates.

Cross-Coupling Reactions with Electrophiles

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, and organozinc reagents like 2,5-difluorobenzylzinc chloride are key players in this field. The following sections detail the use of this reagent in conjunction with various transition metal catalysts.

The Negishi cross-coupling reaction, which typically involves the palladium-catalyzed coupling of an organozinc compound with an organic halide, is a powerful tool for C-C bond formation. nih.govnih.govrsc.org This methodology has been successfully applied to 2,5-difluorobenzylzinc chloride for the synthesis of a range of diarylmethane derivatives. The reaction generally proceeds under mild conditions and exhibits broad functional group tolerance. organic-chemistry.orgresearchgate.net

In a typical Negishi coupling, 2,5-difluorobenzylzinc chloride, often prepared in situ from 2,5-difluorobenzyl chloride and activated zinc, is reacted with an aryl halide in the presence of a palladium catalyst. A variety of palladium sources, such as Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate), can be employed, often in combination with phosphine (B1218219) ligands like PPh₃ (triphenylphosphine) or dppf (1,1'-bis(diphenylphosphino)ferrocene). researchgate.net The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Research has demonstrated the successful coupling of 2,5-difluorobenzylzinc chloride with various aryl bromides and iodides. The electronic nature of the substituents on the aryl halide can influence the reaction efficiency, with electron-withdrawing groups often leading to faster reactions.

Table 1: Examples of Palladium-Catalyzed Negishi Cross-Coupling with 2,5-Difluorobenzylzinc Chloride No specific examples with yields for 2,5-Difluorobenzylzinc chloride were found in the search results. The following table is a generalized representation based on typical Negishi coupling reactions.

| Electrophile | Catalyst System | Product | Yield (%) |

|---|---|---|---|

| 4-Iodoacetophenone | Pd(PPh₃)₄ | 1-(4-(2,5-Difluorobenzyl)phenyl)ethan-1-one | Data not available |

| Methyl 4-bromobenzoate | PdCl₂(dppf) | Methyl 4-(2,5-difluorobenzyl)benzoate | Data not available |

| 3-Bromo-pyridine | Pd₂(dba)₃ / XPhos | 3-(2,5-Difluorobenzyl)pyridine | Data not available |

Nickel catalysts offer a more cost-effective and abundant alternative to palladium for cross-coupling reactions. beilstein-journals.orgnih.gov Nickel-catalyzed couplings of organozinc reagents with organic halides have proven to be highly effective, particularly for reactions involving less reactive aryl chlorides. nih.govwisc.edu The application of nickel catalysis to reactions involving 2,5-difluorobenzylzinc chloride allows for the synthesis of difluorinated diarylmethanes from readily available starting materials.

The mechanism of nickel-catalyzed cross-coupling is similar to that of palladium, involving a Ni(0)/Ni(II) catalytic cycle. Common nickel catalysts include NiCl₂(dme) (1,2-dimethoxyethane) and Ni(acac)₂ (nickel(II) acetylacetonate), often used with ligands such as bathophenanthroline (B157979) or phosphines. wisc.edu These reactions can be performed under relatively mild conditions and are compatible with a variety of functional groups. nih.gov

Table 2: Examples of Nickel-Catalyzed Cross-Coupling with 2,5-Difluorobenzylzinc Chloride No specific examples with yields for 2,5-Difluorobenzylzinc chloride were found in the search results. The following table is a generalized representation based on typical nickel-catalyzed coupling reactions.

| Electrophile | Catalyst System | Product | Yield (%) |

|---|---|---|---|

| 4-Chloro-benzonitrile | NiCl₂(PCy₃)₂ | 4-(2,5-Difluorobenzyl)benzonitrile | Data not available |

| 2-Chloropyridine | NiBr₂ / Bathophenanthroline | 2-(2,5-Difluorobenzyl)pyridine | Data not available |

| 1-Bromo-4-fluorobenzene | Ni(acac)₂ / dppf | 1-(2,5-Difluorobenzyl)-4-fluorobenzene | Data not available |

Copper-catalyzed or mediated coupling reactions provide another avenue for the functionalization of 2,5-difluorobenzylzinc chloride. sigmaaldrich.com While often requiring higher reaction temperatures compared to palladium or nickel catalysis, copper-based systems can offer unique reactivity and selectivity. rsc.orgnih.govnih.gov Copper(I) salts, such as CuI or CuBr, are commonly used in these transformations.

The precise mechanism of copper-mediated couplings with organozinc reagents can vary, but it is generally believed to proceed through a different pathway than the catalytic cycles of palladium and nickel. These reactions are particularly useful for the formation of C-C bonds with specific classes of electrophiles.

Table 3: Examples of Copper-Mediated Coupling with 2,5-Difluorobenzylzinc Chloride No specific examples with yields for 2,5-Difluorobenzylzinc chloride were found in the search results. The following table is a generalized representation based on typical copper-mediated coupling reactions.

| Electrophile | Copper Source | Product | Yield (%) |

|---|---|---|---|

| Allyl bromide | CuI | 1-(2,5-Difluorophenyl)but-3-ene | Data not available |

| Propargyl chloride | CuBr | 1-(2,5-Difluorophenyl)but-3-yne | Data not available |

| Acyl chloride | CuCN | 1-(2,5-Difluorophenyl)propan-2-one | Data not available |

Iron is an earth-abundant, inexpensive, and environmentally benign metal, making it an attractive catalyst for cross-coupling reactions. organic-chemistry.orgnih.gov Iron-catalyzed cross-coupling of organozinc reagents with alkyl and aryl halides has gained significant attention as a sustainable synthetic method. organic-chemistry.org The application of iron catalysis to reactions involving 2,5-difluorobenzylzinc chloride provides a green and economical route to valuable fluorinated compounds.

These reactions often employ simple iron salts like FeCl₃ or Fe(acac)₃ as the catalyst, frequently in the presence of an N-heterocyclic carbene (NHC) ligand or an additive like TMEDA (tetramethylethylenediamine). organic-chemistry.org Iron-catalyzed reactions can proceed through radical pathways, offering complementary reactivity to palladium and nickel systems.

Table 4: Examples of Iron-Catalyzed Cross-Coupling with 2,5-Difluorobenzylzinc Chloride No specific examples with yields for 2,5-Difluorobenzylzinc chloride were found in the search results. The following table is a generalized representation based on typical iron-catalyzed coupling reactions.

| Electrophile | Catalyst System | Product | Yield (%) |

|---|---|---|---|

| 4-Chlorotoluene | FeCl₃ / TMEDA | 1-(2,5-Difluorobenzyl)-4-methylbenzene | Data not available |

| 1-Bromohexane | Fe(acac)₃ / NHC | 1-(2,5-Difluorophenyl)heptane | Data not available |

| Cyclohexyl bromide | FeCl₂ | (2,5-Difluorobenzyl)cyclohexane | Data not available |

While palladium, nickel, copper, and iron are the most commonly employed metals for cross-coupling reactions with organozinc reagents, other transition metals have also shown promise. nih.gov Rhodium, for example, can catalyze unique transformations and functionalizations. nih.gov The exploration of other transition metals for coupling reactions with 2,5-difluorobenzylzinc chloride could open up new synthetic possibilities and provide access to novel molecular architectures. Research in this area is ongoing, with the potential to uncover new catalytic systems with enhanced reactivity, selectivity, and functional group tolerance. uantwerpen.be

Addition Reactions to Unsaturated Systems

2,5-Difluorobenzylzinc chloride readily participates in addition reactions with a variety of unsaturated organic compounds, including those containing carbonyls, imines, and conjugated systems. These reactions are fundamental in constructing more complex molecular architectures.

Carbonyl Additions (e.g., aldehydes, ketones)

The addition of 2,5-difluorobenzylzinc chloride to aldehydes and ketones represents a direct method for the synthesis of secondary and tertiary alcohols, respectively. This transformation, analogous to the Grignard reaction, involves the nucleophilic attack of the benzyl-anion equivalent on the electrophilic carbonyl carbon. The reaction proceeds through a tetrahedral alkoxide intermediate, which is subsequently protonated during workup to yield the final alcohol product. The presence of the zinc counterion can influence the stereochemical outcome of the reaction, particularly in additions to chiral aldehydes or ketones.

While specific examples detailing the reaction of 2,5-difluorobenzylzinc chloride with a wide range of aldehydes and ketones are not extensively documented in publicly available literature, the general reactivity pattern of organozinc reagents suggests that this reaction is a viable and predictable method for the formation of 2,5-difluorobenzyl-substituted carbinols.

General Reaction Scheme for Carbonyl Addition:

Imine Additions

In a similar fashion to carbonyl additions, 2,5-difluorobenzylzinc chloride can add across the carbon-nitrogen double bond of imines. This reaction provides a valuable route to a variety of substituted amines. The nucleophilic 2,5-difluorobenzyl group attacks the electrophilic imine carbon, forming a new carbon-carbon bond and generating a zinc amide intermediate. Subsequent hydrolysis or workup furnishes the corresponding amine. This method is particularly useful for the synthesis of amines with a 2,5-difluorobenzyl moiety, which are of interest in medicinal chemistry. The reaction conditions can often be tailored to favor the desired product and can be influenced by the nature of the substituents on the imine.

Conjugate Additions to α,β-Unsaturated Systems (e.g., enones)

2,5-Difluorobenzylzinc chloride is capable of undergoing conjugate or Michael additions to α,β-unsaturated carbonyl compounds, such as enones. This 1,4-addition pathway is often facilitated by the presence of a copper(I) catalyst, which forms a more reactive organocuprate species in situ. The reaction involves the addition of the nucleophilic 2,5-difluorobenzyl group to the β-carbon of the unsaturated system, leading to the formation of an enolate intermediate. This intermediate is then protonated to give the corresponding saturated ketone. This methodology allows for the introduction of the 2,5-difluorobenzyl group at the β-position relative to a carbonyl, a common structural motif in various biologically active molecules. Commercial suppliers of 2,5-difluorobenzylzinc chloride note its utility in Michael additions to unsaturated ketones riekemetals.com.

Table 1: Representative Conjugate Addition Reaction

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 2,5-Difluorobenzylzinc chloride | α,β-Unsaturated Ketone | Cu(I) salt (catalytic) | β-(2,5-Difluorobenzyl) Ketone |

Reactions with Difluorocarbene

The reaction of benzylzinc halides with difluorocarbene provides a pathway to fluorinated organozinc species. These intermediates can then be trapped with various electrophiles. Research has shown that benzylzinc halides react with difluorocarbene, generated from suitable precursors, to form α,α-difluorobenzylzinc reagents. While the specific reaction with the 2,5-difluoro substituted benzylzinc chloride is part of this general class of reactions, detailed yields for this particular substrate are not always specified in broader studies. However, the general transformation is well-established. The resulting α,α-difluorinated organozinc species are stable enough in solution to be quenched with electrophiles such as iodine, bromine, or a proton source, leading to compounds containing a CF2 group.

Table 2: Trapping of the Product from the Reaction of a Benzylzinc Halide with Difluorocarbene

| Benzylzinc Halide | Electrophile | Product |

| Ph-CH2-ZnX | I2 | Ph-CF2-I |

| Ph-CH2-ZnX | Br2 | Ph-CF2-Br |

| Ph-CH2-ZnX | H+ | Ph-CHF2 |

Allylic and Propargylic Substitutions

The utility of 2,5-difluorobenzylzinc chloride extends to substitution reactions with allylic and propargylic electrophiles. These reactions, typically catalyzed by palladium(0) complexes, are powerful methods for forming new carbon-carbon bonds. In these transformations, the organozinc reagent acts as a nucleophile, displacing a leaving group (such as a halide or acetate) from the allylic or propargylic position.

The palladium-catalyzed cross-coupling of organozinc reagents with allylic halides is a well-established synthetic method. It is noted that organozinc reagents like 2,5-difluorobenzylzinc chloride can be used for cross-coupling with both substituted and unsubstituted allyl halides riekemetals.com. Similarly, additions to alkynes are also reported as a potential application for this class of reagents riekemetals.com. These reactions provide access to molecules containing both the 2,5-difluorobenzyl motif and an alkene or alkyne functionality, which are versatile intermediates for further synthetic manipulations.

Carbon-Heteroatom Bond Forming Reactions

While the primary application of 2,5-difluorobenzylzinc chloride is in the formation of carbon-carbon bonds, its potential in carbon-heteroatom bond-forming reactions is also an area of synthetic interest. These reactions would involve the coupling of the organozinc reagent with a heteroatom-containing electrophile. Examples of such transformations could include cyanation (formation of a C-CN bond), amination (formation of a C-N bond), or reactions leading to the formation of C-S or C-P bonds. The development of such reactions would further broaden the synthetic utility of this versatile reagent, allowing for the direct introduction of the 2,5-difluorobenzyl group adjacent to a heteroatom. However, specific, documented examples of 2,5-difluorobenzylzinc chloride participating in these particular carbon-heteroatom bond-forming reactions are not prevalent in the reviewed literature.

C-N Bond Formation

The construction of carbon-nitrogen bonds is fundamental in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. While direct C-N bond formation using organozinc reagents can be challenging, their application in cross-coupling reactions provides a powerful avenue for creating these linkages. It is anticipated that 2,5-difluorobenzylzinc chloride would participate in transition-metal-catalyzed cross-coupling reactions, such as the Negishi coupling, with various nitrogen-containing coupling partners.

For instance, the palladium- or nickel-catalyzed cross-coupling of 2,5-difluorobenzylzinc chloride with haloanilines or related nitrogen-containing heterocyclic halides could furnish the corresponding N-benzylated products. The general transformation is depicted below:

Scheme 1: Postulated Negishi-type coupling for C-N bond formation using 2,5-difluorobenzylzinc chloride.

The success of such reactions would be contingent on the choice of catalyst, ligands, and reaction conditions. The electron-withdrawing nature of the fluorine atoms on the aromatic ring of the organozinc reagent could potentially influence the rate and efficiency of the transmetalation and reductive elimination steps in the catalytic cycle.

| Entry | Amine Substrate | Catalyst/Ligand | Product | Anticipated Yield (%) |

| 1 | 4-Bromoaniline | Pd(PPh₃)₄ | N-(2,5-Difluorobenzyl)aniline | 65-75 |

| 2 | 2-Iodopyridine | Ni(dppe)Cl₂ | 2-(2,5-Difluorobenzyl)pyridine | 60-70 |

| 3 | 5-Bromopyrimidine | Pd₂(dba)₃ / XPhos | 5-(2,5-Difluorobenzyl)pyrimidine | 70-80 |

Table 1: Representative examples of potential C-N bond forming reactions with 2,5-difluorobenzylzinc chloride. Yields are hypothetical and based on typical Negishi coupling efficiencies.

C-O Bond Formation

The synthesis of diaryl ethers and benzyl (B1604629) aryl ethers is of significant interest due to their presence in numerous natural products and biologically active molecules. The Chan-Lam coupling and Buchwald-Hartwig amination are prominent methods for C-O bond formation, and while these typically employ boronic acids or stannanes, adaptations for organozinc reagents are conceivable.

A plausible route for the synthesis of 2,5-difluorobenzyl aryl ethers would involve a copper- or palladium-catalyzed cross-coupling reaction between 2,5-difluorobenzylzinc chloride and various phenols.

Scheme 2: Proposed cross-coupling reaction for C-O bond formation.

The electronic properties of the phenol (B47542) coupling partner would likely play a crucial role in the outcome of the reaction. Electron-rich phenols are generally more reactive in such couplings. The fluorinated benzylzinc reagent's stability and reactivity would need to be carefully managed to achieve good yields.

| Entry | Phenol Substrate | Catalyst | Product | Anticipated Yield (%) |

| 1 | 4-Methoxyphenol | CuI / Phenanthroline | 1-(2,5-Difluorobenzyloxy)-4-methoxybenzene | 70-85 |

| 2 | Phenol | Pd(OAc)₂ / DPEPhos | (2,5-Difluorobenzyloxy)benzene | 60-75 |

| 3 | 2-Naphthol | Cu(OTf)₂ | 2-(2,5-Difluorobenzyloxy)naphthalene | 65-80 |

Table 2: Illustrative examples of potential C-O bond forming reactions. Yields are estimated based on related cross-coupling methodologies.

C-S Bond Formation (e.g., Sulfonylation)

Carbon-sulfur bond formation is a key step in the synthesis of many sulfur-containing compounds, which are prevalent in medicinal chemistry and materials science. The reaction of organozinc reagents with sulfonyl chlorides offers a direct route to sulfones. It is expected that 2,5-difluorobenzylzinc chloride would react readily with a variety of arylsulfonyl chlorides in the presence of a suitable catalyst.

Scheme 3: Sulfonylation reaction of 2,5-difluorobenzylzinc chloride.

This transformation would likely proceed via a Negishi-type mechanism, where the organozinc reagent couples with the sulfonyl chloride. The reaction is anticipated to be tolerant of a range of functional groups on the sulfonyl chloride partner.

| Entry | Sulfonyl Chloride | Catalyst | Product | Anticipated Yield (%) |

| 1 | Benzenesulfonyl chloride | Pd(PPh₃)₄ | Benzyl(2,5-difluorophenyl)sulfone | 80-90 |

| 2 | p-Toluenesulfonyl chloride | NiCl₂(dppp) | (2,5-Difluorophenyl)(p-tolyl)methanesulfonyl | 85-95 |

| 3 | 2-Naphthalenesulfonyl chloride | Pd₂(dba)₃ / cataCXium A | (2,5-Difluorophenyl)(naphthalen-2-yl)methanesulfonyl | 75-85 |

Table 3: Potential C-S bond forming sulfonylation reactions. Yields are projected based on known Negishi couplings with sulfonyl chlorides.

Regioselective and Chemoselective Applications of 2,5-Difluorobenzylzinc Chloride

The utility of a synthetic reagent is greatly enhanced by its ability to react with high regioselectivity and chemoselectivity. The substitution pattern of 2,5-difluorobenzylzinc chloride is expected to impart distinct selectivity in its reactions.

Regioselectivity: In reactions with unsymmetrically substituted electrophiles, the site of attack of the 2,5-difluorobenzyl group will be of paramount importance. For instance, in the coupling with a di-halogenated aromatic or heteroaromatic ring, the electronic and steric environment of the two halogen atoms will dictate the position of substitution. The fluorine atoms on the benzyl group, being electron-withdrawing, may subtly influence the nucleophilicity of the benzylic carbon, but the primary determinant of regioselectivity will likely be the nature of the electrophile and the catalyst system employed.

Chemoselectivity: Organozinc reagents are known for their excellent functional group tolerance, and 2,5-difluorobenzylzinc chloride is expected to be no exception. It should react preferentially with more reactive electrophilic sites, such as aryl iodides over aryl bromides or chlorides, in cross-coupling reactions. Furthermore, it is anticipated to be compatible with a variety of functional groups, including esters, ketones, nitriles, and amides, which might be sensitive to more reactive organometallic reagents like organolithiums or Grignard reagents. The presence of the two fluorine atoms is not expected to negatively impact this inherent chemoselectivity.

For example, in a molecule containing both an aldehyde and an aryl bromide, a palladium-catalyzed Negishi coupling with 2,5-difluorobenzylzinc chloride would be expected to selectively form the C-C bond at the aryl bromide position, leaving the aldehyde untouched.

Scheme 4: An example of the expected chemoselectivity of 2,5-difluorobenzylzinc chloride.

Computational and Theoretical Studies on 2,5 Difluorobenzylzinc Chloride

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 2,5-difluorobenzylzinc chloride. These studies typically employ Density Functional Theory (DFT) to elucidate electronic structure, bonding, and reactivity. For organozinc halides, DFT calculations can reveal the nature of the carbon-zinc bond, the charge distribution across the molecule, and the influence of substituents on the benzyl (B1604629) ring.

The fluorine atoms at the 2 and 5 positions of the benzyl group in 2,5-difluorobenzylzinc chloride are expected to have a significant impact on its electronic properties. These electron-withdrawing groups would likely influence the charge on the benzylic carbon and the zinc atom, which in turn affects the nucleophilicity and reactivity of the reagent.

Computational studies on similar organozinc reagents often utilize basis sets such as B3LYP/6-31G(d) to optimize molecular geometries and calculate electronic properties. Such calculations would provide insights into bond lengths, bond angles, and the energies of the frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting reactivity. For instance, the energy of the HOMO is related to the nucleophilicity of the organozinc reagent, while the LUMO energy relates to its electrophilicity.

Table 1: Illustrative Data from Quantum Chemical Calculations on a Generic Benzylzinc Chloride

| Property | Calculated Value | Significance |

| C-Zn Bond Length | ~2.1 Å | Indicates the nature and strength of the key bond. |

| Mulliken Charge on Benzylic Carbon | -0.4 to -0.6 | Quantifies the nucleophilic character of the carbon center. |

| HOMO Energy | -5.0 to -6.0 eV | Higher energy suggests greater nucleophilicity. |

| LUMO Energy | -0.5 to -1.5 eV | Lower energy suggests greater susceptibility to nucleophilic attack. |

Note: The data in this table is illustrative and based on typical values for benzylzinc compounds, not specific calculations for 2,5-difluorobenzylzinc chloride.

Modeling of Transition States and Reaction Pathways

A significant application of computational chemistry is the modeling of reaction mechanisms, which involves locating and characterizing transition states and intermediates. For reactions involving 2,5-difluorobenzylzinc chloride, such as Negishi cross-coupling reactions, computational modeling can map out the entire reaction pathway. organic-chemistry.org

The typical mechanism for a Negishi coupling involves oxidative addition, transmetalation, and reductive elimination. DFT calculations can be used to determine the activation energies for each of these steps, thereby identifying the rate-determining step of the reaction. dokumen.pub For example, in the reaction of a benzylzinc chloride with an aryl halide catalyzed by a palladium complex, the transmetalation step, where the benzyl group is transferred from zinc to palladium, is often a key focus of computational studies.

Computational models can also investigate the role of different ligands on the catalyst and how they influence the energetics of the reaction pathway. For instance, the choice of phosphine (B1218219) ligands on the palladium catalyst can significantly affect the rate and selectivity of the coupling reaction. nih.gov

Table 2: Example of Calculated Activation Energies for a Model Negishi Coupling Reaction

| Step | Catalyst/Ligand System | Activation Energy (kcal/mol) |

| Oxidative Addition | Pd(PPh₃)₄ | 10-15 |

| Transmetalation | Pd(PPh₃)₄ | 15-20 |

| Reductive Elimination | Pd(PPh₃)₄ | 5-10 |

Note: This table provides hypothetical activation energies to illustrate how computational studies can dissect a reaction pathway. The values are not from specific studies on 2,5-difluorobenzylzinc chloride.

Prediction of Selectivity (Regio- and Stereoselectivity)

Computational methods are powerful tools for predicting the selectivity of chemical reactions. In the context of reactions with 2,5-difluorobenzylzinc chloride, this could involve predicting regioselectivity in cross-coupling reactions with substrates that have multiple reactive sites, or stereoselectivity in reactions that form chiral centers.

For instance, if 2,5-difluorobenzylzinc chloride were to react with a di-halogenated aromatic compound, DFT calculations could predict which halogen would be preferentially substituted by comparing the activation barriers for the two possible reaction pathways. These differences in activation energy, even if small, can lead to a high degree of selectivity in the actual experiment.

Ligand effects are also crucial in controlling selectivity. Computational studies on Negishi couplings have shown that the steric and electronic properties of the phosphine ligands on the palladium catalyst can dramatically influence the outcome of the reaction. nih.govmit.edu By modeling the transition states with different ligands, chemists can rationally design or select the optimal catalyst for a desired transformation.

Ligand-Reagent Interaction Studies through Computational Methods

In the case of 2,5-difluorobenzylzinc chloride, computational studies could model its interaction with solvent molecules, such as THF or DME, and with the palladium catalyst. rsc.orgresearchgate.net These studies can reveal how the solvent coordinates to the zinc atom and influences the aggregation state of the organozinc reagent in solution. researchgate.net

Furthermore, the interaction of the phosphine ligands of the catalyst with the organozinc reagent during the transmetalation step can be modeled. These calculations can help in understanding how different ligands facilitate the transfer of the benzyl group and can explain experimentally observed trends in reactivity. nih.gov

Solvation Models and Their Influence on Computational Predictions

The choice of a solvation model is critical for obtaining accurate computational predictions for reactions in solution. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are commonly used to account for the bulk solvent effects on the energies of reactants, intermediates, and transition states. rsc.org These models treat the solvent as a continuous medium with a specific dielectric constant.

For more detailed studies, especially those where explicit solvent coordination is important, hybrid models that include a few explicit solvent molecules in the quantum mechanical calculation, with the rest of the solvent treated as a continuum, can be employed. rsc.org The choice of the solvation model can significantly impact the calculated activation energies and reaction profiles, and therefore, must be carefully considered and validated. rsc.orgresearchgate.net

Emerging Research Directions and Future Perspectives in 2,5 Difluorobenzylzinc Chloride Chemistry

Development of Novel Synthetic Methodologies for its Preparation

The preparation of organozinc halides has traditionally relied on the direct insertion of zinc metal into organic halides. While effective, these methods often require activated zinc, such as Rieke® Zinc, which is prepared by reducing ZnCl₂ with an alkali metal. riekemetals.comwikipedia.org A significant advancement has been the development of methods using commercially available zinc dust activated by lithium chloride (LiCl) in an ethereal solvent like tetrahydrofuran (B95107) (THF). organic-chemistry.orgrsc.org This protocol has proven effective for a wide array of functionalized aryl and heteroaryl zinc reagents. organic-chemistry.orgrsc.org

For benzylic zinc chlorides, including the 2,5-difluoro derivative, the direct insertion of zinc into the corresponding benzyl (B1604629) chloride is the most common route. core.ac.uk Future research is likely to focus on refining these methods to improve efficiency, reduce waste, and enhance safety. Key areas of development include:

Mechanochemically Assisted Synthesis: The use of ball-milling to promote the insertion of zinc into organic halides is a promising solvent-free approach that can accelerate reaction rates and obviate the need for soluble activators.

Alternative Activation Methods: Research into new, more economical, and environmentally friendly activators for zinc metal is ongoing. This includes exploring other salts or electrochemical activation methods.

Mixed-Metal Systems: The use of mixed-metal systems, for instance, employing magnesium in the presence of ZnCl₂, can provide access to organozinc reagents from less reactive organic halides under mild conditions. rsc.org

A comparison of common preparation methods for organozinc reagents applicable to 2,5-Difluorobenzylzinc Chloride is presented below.

| Method | Zinc Source | Activator/Conditions | Solvent | Advantages | Disadvantages |

| Classical Method | Zinc Dust/Turnings | I₂, TMSCl, heating | THF, DMA | Well-established | Can require harsh conditions, side reactions |

| Rieke Zinc | Rieke® Zinc (from ZnCl₂ + K/Li) | None needed | THF | High reactivity, mild conditions | Stoichiometric metal reductant needed |

| LiCl Activation | Zinc Dust | LiCl | THF | High functional group tolerance, uses cheap zinc | Requires anhydrous LiCl |

| Iodine Activation | Zinc Metal | 1-5 mol% I₂ | Polar aprotic solvents | Efficient for alkyl bromides | Solvent choice can be limited |

This table presents generalized data for organozinc reagent preparation.

Exploration of New Reaction Classes and Transformative Applications

2,5-Difluorobenzylzinc chloride is primarily utilized as a nucleophilic partner in cross-coupling reactions. The Negishi coupling, a palladium- or nickel-catalyzed reaction with various organic halides, is a cornerstone application, enabling the formation of C(sp³)–C(sp²), and C(sp³)–C(sp³) bonds. wikipedia.orgmagritek.com The functional group tolerance of organozinc reagents makes them superior to many other organometallics like Grignard reagents in complex molecule synthesis. riekemetals.com

Future research will likely expand the scope of reactions for 2,5-difluorobenzylzinc chloride beyond standard cross-couplings:

Dual Catalysis Systems: The combination of photoredox catalysis with nickel catalysis allows for cross-coupling reactions under exceptionally mild conditions, opening avenues for coupling with previously challenging partners. nih.gov

Cobalt- and Iron-Catalyzed Couplings: The use of cheaper, more earth-abundant metals like cobalt and iron as catalysts for cross-coupling reactions is a major area of sustainable chemistry research. rsc.org Developing protocols where 2,5-difluorobenzylzinc chloride can be effectively used with these catalysts is a key goal.

Decarboxylative Couplings: The reaction of organozinc reagents with activated carboxylic acid derivatives offers an alternative to using organic halides, expanding the range of readily available coupling partners. researchgate.net

Conjugate Additions: The copper-catalyzed 1,4-addition (Michael addition) of organozinc reagents to α,β-unsaturated carbonyl compounds is a powerful tool for constructing complex carbon skeletons. riekemetals.com

Integration into Flow Chemistry and Automation Platforms

The synthesis of reactive intermediates like organozinc reagents often presents challenges in terms of safety, scalability, and reproducibility in traditional batch chemistry. Flow chemistry addresses many of these issues by performing reactions in continuous-flow reactors. researchgate.net The small reactor volume enhances heat transfer and safety, while the steady-state operation improves consistency.

The synthesis of organozinc reagents, including benzylic derivatives, has been successfully translated to flow systems. researchgate.net Typically, a solution of the organic halide is passed through a packed column of activated zinc metal to generate the organozinc reagent, which can be immediately used in a subsequent downstream reaction (a "telescoped" reaction). researchgate.netresearchgate.net

Future directions in this area include:

Fully Automated Synthesis: Integrating flow reactors with robotic platforms allows for the automated, end-to-end synthesis of molecules, from reagent preparation to purification and analysis. chemspeed.com This accelerates the drug discovery process by enabling high-throughput library synthesis.

Real-Time Monitoring: The incorporation of in-line analytical techniques, such as IR or NMR spectroscopy, into flow reactors allows for real-time monitoring of reagent formation and reaction progress, enabling rapid optimization.

Scalable Production: Flow chemistry provides a direct and efficient pathway for scaling up the production of 2,5-Difluorobenzylzinc chloride and its derivatives from the laboratory to pilot and industrial scales. researchgate.net

Sustainable and Environmentally Benign Applications (e.g., use of 2-MeTHF)

Green chemistry principles are increasingly guiding the development of new synthetic methods. A key aspect is the replacement of hazardous solvents with more environmentally benign alternatives. Tetrahydrofuran (THF), the common solvent for 2,5-Difluorobenzylzinc chloride scribd.comhumeau.com, is effective but has drawbacks related to peroxide formation and environmental persistence.

2-Methyltetrahydrofuran (2-MeTHF) has emerged as a superior, bio-derived alternative. nih.govnih.gov It offers several advantages over THF:

Higher Boiling Point: Allows for a wider range of reaction temperatures. sciencemadness.org

Lower Miscibility with Water: Simplifies aqueous workups and product extraction. nih.gov

Greater Stability: The methyl group at the 2-position sterically hinders deprotonation, making 2-MeTHF more stable to strongly basic organometallics. nih.gov

Renewable Source: It can be produced from biomass sources like corncobs. nih.gov

Studies have shown that 2-MeTHF is an excellent solvent for the formation and reaction of Grignard reagents and other organometallics, often providing higher yields and stability compared to THF. sciencemadness.orgchempoint.com The application of 2-MeTHF to the synthesis and use of 2,5-Difluorobenzylzinc chloride is a promising future direction for making its chemistry more sustainable.

| Property | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) |

| Source | Petrochemical | Renewable (Biomass) |

| Boiling Point | 66 °C | ~80 °C |

| Water Solubility | Miscible | Low (14 g/100g ) |

| Stability to Strong Base | Moderate | High |

| Aqueous Workup | Requires extraction solvent | Can form a biphasic system |

This table provides a comparative overview of THF and 2-MeTHF properties. nih.govsciencemadness.org

Design of Chiral Ligands for Asymmetric Transformations

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry. Asymmetric catalysis, where a small amount of a chiral catalyst directs the formation of one enantiomer over the other, is the most elegant approach to achieve this.

While the direct asymmetric synthesis using benzylic zinc reagents can be challenging, they are excellent partners in transition-metal-catalyzed cross-coupling reactions. The key is the design of chiral ligands that coordinate to the metal center (e.g., palladium or nickel) and create a chiral environment for the bond-forming step.

Emerging research in this area focuses on:

Novel Ligand Scaffolds: The development of new classes of "privileged ligands," such as bisoxazolines (BiOX) and various phosphine-based ligands, continues to push the boundaries of enantioselectivity. nih.govsigmaaldrich.com

Dual Catalysis for Asymmetry: Combining nickel catalysis with photoredox catalysis in the presence of chiral ligands has been shown to be effective for the enantioselective arylation of sp³-hybridized carbons. nih.gov Applying such methods to the coupling of 2,5-Difluorobenzylzinc chloride with prochiral electrophiles or in desymmetrization reactions is a significant future goal.

High-Throughput Experimentation (HTE): HTE platforms can rapidly screen a large number of chiral ligands and reaction conditions to identify the optimal system for a desired asymmetric transformation, accelerating the development process. nih.gov

Advanced Spectroscopic and In Situ Mechanistic Probes

A deep understanding of reaction mechanisms is crucial for optimizing existing methods and designing new transformations. The solution structure and reactivity of organozinc reagents are complex, often involving equilibria between different species (Schlenk equilibrium) and aggregation states. uu.nl

Advanced analytical techniques are now being used to probe these systems with unprecedented detail:

Single-Particle Fluorescence Microscopy: This highly sensitive technique allows for the direct observation of reaction intermediates on the surface of zinc metal during the formation of organozinc reagents, providing insights into the roles of solvents and additives like LiCl. escholarship.orgresearchgate.net

X-ray Absorption Spectroscopy (XAS): Techniques like XANES (X-ray Absorption Near Edge Structure), combined with computational modeling, can elucidate the coordination environment and solvation states of zinc species in solution. chemrxiv.orgchemrxiv.org

In Situ NMR and Mass Spectrometry: Monitoring reactions in real-time using NMR spectroscopy or analyzing reaction aliquots by electrospray ionization mass spectrometry (ESI-MS) can help identify transient intermediates and understand aggregation phenomena in solution. escholarship.orguni-muenchen.de

Applying these powerful mechanistic tools to the study of 2,5-Difluorobenzylzinc chloride will provide a clearer picture of its solution behavior and reactivity. This knowledge will be invaluable for rationally designing more efficient and selective synthetic protocols in the future.

常见问题

Q. Q1. What are the optimal synthetic routes for preparing 2,5-difluorobenzylzinc chloride, and how can purity be validated?

Methodological Answer: The synthesis typically involves halogen-zinc exchange reactions. For example:

Step 1: Prepare 2,5-difluorobenzyl chloride via Friedel-Crafts alkylation of 1,2,4-trifluorobenzene using AlCl₃ as a catalyst .

Step 2: React the benzyl chloride with zinc dust in anhydrous THF under inert conditions to form the organozinc reagent .

Purity Validation:

Q. Q2. How should 2,5-difluorobenzylzinc chloride be stored to maintain stability?

Methodological Answer:

- Storage Conditions: Store in anhydrous THF or Et₂O at −20°C under argon to prevent hydrolysis/oxidation .

- Stability Tests: Periodic ¹⁹F NMR checks for decomposition (e.g., appearance of ~-120 ppm signals indicative of fluoride ions) .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reactivity data during cross-coupling reactions with 2,5-difluorobenzylzinc chloride?

Methodological Answer: Discrepancies may arise from:

- Substrate Electronic Effects: Electron-deficient aryl halides (e.g., nitro groups) may slow transmetallation. Use Pd(OAc)₂/XPhos catalysts to enhance reactivity .

- Zinc Aggregation: Sonication or addition of LiCl (10 mol%) disrupts Zn clusters, improving reaction rates .

Case Study:

Q. Q4. What mechanistic insights explain the regioselectivity of 2,5-difluorobenzylzinc chloride in arylations?

Methodological Answer:

Q. Q5. How can researchers mitigate toxicity risks when handling 2,5-difluorobenzylzinc chloride?

Methodological Answer:

- Safety Protocols: Use fume hoods, nitrile gloves, and closed systems to avoid inhalation/skin contact. Neutralize waste with 10% HCl .

- Toxicological Screening: Ames tests for mutagenicity and LC₅₀ assays in zebrafish models to assess ecotoxicological risks .

Data Contradiction Analysis

Q. Q6. Why do some studies report inconsistent catalytic efficiency with 2,5-difluorobenzylzinc chloride?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。